Apn-bcn

Bioconjugation Antibody-Drug Conjugates Linker Stability

APN-BCN uniquely integrates an APN handle for stable cysteine conjugation and a BCN moiety for rapid SPAAC, enabling orthogonal, two-step bioconjugation in a single compact scaffold. This eliminates the instability of maleimide linkers and the cytotoxicity of copper catalysts, making it essential for robust ADC development and live-cell imaging. Ideal for streamlined, high-fidelity workflows.

Molecular Formula C20H18N2O2
Molecular Weight 318.4 g/mol
Cat. No. B8114038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApn-bcn
Molecular FormulaC20H18N2O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1
InChIInChI=1S/C20H18N2O2/c21-13-5-6-15-9-11-16(12-10-15)22-20(23)24-14-19-17-7-3-1-2-4-8-18(17)19/h9-12,17-19H,3-4,7-8,14H2,(H,22,23)
InChIKeyWTBFSPHYGKPNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APN-BCN Procurement Guide: Heterobifunctional Linker for Thiol-to-Azide Bioconjugation


APN-BCN is a heterobifunctional linker consisting of an aminopropyl nitrile (APN) moiety for cysteine-selective thiol conjugation and a bicyclo[6.1.0]non-4-yn (BCN) moiety for strain-promoted azide-alkyne cycloaddition (SPAAC) . It is a key reagent in bioconjugation, enabling copper-free click chemistry and orthogonal protein labeling . The compound is commercially available with a purity of ≥95% and is primarily used in the synthesis of antibody-drug conjugates (ADCs), targeted probes, and other biopharmaceutical applications .

Why APN-BCN Cannot Be Replaced by Other APN or BCN Linkers in Procurement


Generic substitution fails because APN-BCN integrates two orthogonal reactive moieties into a single compact scaffold, enabling precise, sequential bioconjugation workflows that cannot be replicated by using separate APN and BCN reagents or alternative linkers . The APN group provides exquisite chemoselectivity for cysteine thiols with superior conjugate stability compared to traditional maleimide-based linkers , while the BCN group offers copper-free click chemistry with rapid kinetics under physiological conditions . Substituting with a linker containing only one of these functionalities would require additional steps, reduce efficiency, and compromise the stability or orthogonality of the final bioconjugate [1].

APN-BCN Quantitative Differentiation: Head-to-Head Evidence vs. Maleimide and DBCO Linkers


APN-BCN vs. Maleimide Linkers: Comparative Stability of Cysteine Conjugates in Human Plasma

APN-BCN conjugates exhibit significantly enhanced stability in human plasma compared to traditional maleimide-cysteine adducts. The APN moiety forms a stable thioether linkage that resists the retro-Michael addition and thiol exchange reactions that limit maleimide conjugates . While exact percentage differences are not publicly disclosed in primary literature, the superior stability is a class-level inference based on the established properties of 3-arylpropiolonitrile (APN) reagents [1].

Bioconjugation Antibody-Drug Conjugates Linker Stability

APN-BCN vs. APN-DBCO: Comparative Reactivity and Reaction Kinetics

APN-BCN utilizes a bicyclo[6.1.0]non-4-yn (BCN) moiety for strain-promoted azide-alkyne cycloaddition (SPAAC), which offers faster reaction kinetics compared to the dibenzocyclooctyne (DBCO) moiety found in alternative linkers like APN-DBCO . BCN exhibits a second-order rate constant of approximately 0.5-1.0 M⁻¹s⁻¹ with azides, whereas DBCO typically shows rates around 0.1-0.5 M⁻¹s⁻¹ under similar conditions [1]. This faster kinetics enables more efficient labeling and reduced reaction times, which is advantageous for sensitive biomolecules.

Click Chemistry SPAAC Bioconjugation

APN-BCN vs. Non-APN BCN Linkers: Enhanced Chemoselectivity for Cysteine Residues

The APN moiety in APN-BCN demonstrates exquisite chemoselectivity for cysteine thiols over other nucleophilic amino acids (e.g., lysine, histidine) [1]. In a model study on traceable amino acid derivatives, APN reagents exhibited >95% conversion with cysteine while showing negligible reactivity with lysine or histidine under physiological conditions . In contrast, non-APN BCN linkers lacking the cysteine-selective handle may require genetic engineering of cysteine residues or may exhibit off-target labeling.

Chemoselectivity Cysteine Labeling Bioconjugation

APN-BCN Application Scenarios: Evidence-Based Procurement for Bioconjugation


Antibody-Drug Conjugate (ADC) Synthesis Requiring Stable, Site-Specific Conjugation

APN-BCN is optimal for constructing ADCs with enhanced in vivo stability. The APN moiety ensures site-specific conjugation to engineered or native cysteine residues with minimal payload loss in circulation [1]. This addresses a critical failure point of maleimide-based ADCs, where retro-Michael addition can lead to premature drug release and toxicity [2].

Copper-Free Bioconjugation of Sensitive Biomolecules for In Vivo Imaging

For live-cell or in vivo imaging applications, the copper-free SPAAC reaction enabled by the BCN moiety eliminates cytotoxic copper catalysts [1]. The faster kinetics of BCN compared to DBCO allow for rapid labeling of cell-surface proteins or intracellular targets with minimal perturbation of biological processes [2].

High-Throughput Screening and Assay Development Requiring Orthogonal Conjugation

APN-BCN's dual reactivity enables two-step orthogonal labeling strategies in high-throughput workflows. Researchers can first conjugate a payload to the APN handle and subsequently attach a detection probe via SPAAC, minimizing cross-reactivity and improving assay reproducibility [1].

Development of Next-Generation Biologics with Reduced Immunogenicity

The compact scaffold of APN-BCN minimizes steric hindrance, which is crucial for maintaining the biological activity of conjugated proteins [1]. This property, combined with the stable thioether linkage, supports the development of biotherapeutics with improved pharmacokinetic profiles and reduced immunogenicity risks compared to bulkier or less stable linker systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apn-bcn

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.